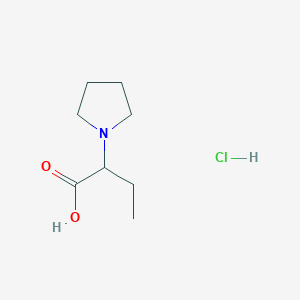
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid is not fully understood. It is believed that the compound acts as a proton donor, donating protons to the substrate and stabilizing the reaction. This mechanism is similar to that of propionic acid, which is a commonly used reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound has an inhibitory effect on certain enzymes, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to have an antioxidant effect and to reduce inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid in laboratory experiments is that it is a more stable and less volatile alternative to propionic acid. This makes it easier to handle and less prone to accidental spills. Additionally, this compound is less corrosive than propionic acid and does not produce toxic fumes.
A limitation of using this compound in laboratory experiments is that it is not as widely available as propionic acid. This can make it difficult to find and more expensive to purchase. Additionally, the reaction conditions required for using this compound are more stringent than those required for propionic acid.
Future Directions
Future research on 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of new compounds using this compound as a reagent. Additionally, further research could be done on the use of this compound in drug design and the development of new drugs. Finally, further research could be done on the use of this compound in the synthesis of polymers and other materials.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer for polymers. It is also used as a reagent in the synthesis of other compounds such as esters, amides, and amines. Additionally, it is used as a buffer in biochemical assays and as a substrate in enzyme assays.
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(17)10(15-12-13-6-7-14-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYYTNLJVGSLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389834.png)
![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)

![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)

![4-[(2-Bromoacetyl)amino]benzamide](/img/structure/B1389846.png)
![2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide](/img/structure/B1389848.png)
![2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389849.png)
![N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1389853.png)